What is the chemical structure of Erythritol-13C4?
What is the chemical structure of Erythritol-13C4?
Executive Summary
Historically classified as a benign, Generally Recognized As Safe (GRAS) non-nutritive sweetener, erythritol has recently become a focal point in clinical metabolomics. Advanced untargeted and targeted mass spectrometry studies have identified circulating erythritol as a highly predictive biomarker for incident Major Adverse Cardiovascular Events (MACE)[1][2]. Because erythritol is both endogenously synthesized via the pentose phosphate pathway and exogenously consumed in large quantities via modern diets, distinguishing baseline metabolic dysfunction from dietary overload requires precise, absolute quantification[3].
To achieve this, Erythritol-13C4 serves as the gold-standard internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide deconstructs the chemical structure of Erythritol-13C4, explains the causality behind its selection over other isotopes, and provides a self-validating analytical protocol for its use in drug development and clinical research.
Chemical Structure and Isotopic Architecture
Erythritol is a four-carbon sugar alcohol (polyol). Erythritol-13C4 is its uniformly labeled stable isotope analogue, where all four naturally occurring carbon-12 (
Structural Causality: Why C over Deuterium ( H)?
In mass spectrometry, researchers often default to deuterium-labeled internal standards due to their lower cost. However, for highly polar molecules like sugar alcohols analyzed via Hydrophilic Interaction Liquid Chromatography (HILIC), deuterium isotopes introduce a critical flaw: the chromatographic isotope effect [5][6].
Deuterium forms slightly weaker hydrogen bonds with the stationary phase compared to protium (
Quantitative Data: Physicochemical Properties
| Property | Value |
| Product Name | Erythritol-13C4 |
| IUPAC Name | (2R,3S)-butane-1,2,3,4-tetraol-1,2,3,4- |
| Unlabeled CAS Number | 149-32-6[] |
| Labeled CAS Number | 2230887-16-6[] |
| Molecular Formula | |
| Molecular Weight | 126.09 g/mol (Unlabeled: 122.12 g/mol )[] |
| Isotopic Enrichment | |
| Solubility | Soluble in Methanol, Water[] |
Clinical Relevance: The Cardiovascular Connection
The necessity for Erythritol-13C4 in modern laboratories stems directly from recent cardiometabolic discoveries. High physiological concentrations of erythritol—often observed for days following the ingestion of artificially sweetened beverages—have been shown to enhance platelet hyperreactivity[1][2]. This aggregation directly increases in vivo thrombosis potential, providing a mechanistic link to the increased risk of myocardial infarction and stroke[2].
Pathway linking elevated erythritol levels to adverse cardiovascular events.
Experimental Workflow: LC-MS/MS Quantification Protocol
Step-by-Step Methodology
Phase 1: Sample Preparation & Protein Precipitation
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Aliquot: Transfer 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
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Spike Internal Standard: Add 10 µL of Erythritol-13C4 working solution (e.g., 10 µg/mL in LC-MS grade water).
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Causality: Spiking the IS before any extraction steps ensures that any volumetric losses, incomplete transfers, or degradation during sample prep are proportionally mirrored in the IS. This creates a self-correcting mathematical ratio for final quantification[5].
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Precipitation: Add 200 µL of ice-cold extraction solvent (Acetonitrile:Methanol, 80:20 v/v) to precipitate plasma proteins.
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Isolate: Vortex aggressively for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the clear supernatant to an LC autosampler vial.
Phase 2: Chromatographic Separation (HILIC)
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Causality: Erythritol is a highly polar polyol that exhibits virtually zero retention on standard reversed-phase (C18) columns. HILIC provides the necessary orthogonal retention mechanism (partitioning into a water-enriched layer on the silica surface) to achieve sharp peak shapes and separate erythritol from structural isomers like threitol[3][7].
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Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
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Mobile Phase A: Water containing 10 mM Ammonium Acetate (pH ~9.0).
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Mobile Phase B: 100% Acetonitrile.
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Gradient: Initiate at 90% B, holding for 1 minute, then ramp down to 50% B over 5 minutes to elute the polar analytes.
Phase 3: Mass Spectrometry (ESI-MS/MS) Detection
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Ionization: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Sugar alcohols readily lose a proton to form stable [M-H]
precursor ions[7]. -
MRM Transitions:
Phase 4: Protocol Self-Validation (Matrix Effect Evaluation) A truly robust protocol must prove its own reliability. To validate that the HILIC gradient and the Erythritol-13C4 IS are adequately controlling for matrix suppression:
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Calculate the Matrix Factor (MF) by dividing the peak area of Erythritol-13C4 spiked into post-extracted blank plasma by the peak area of the same concentration spiked into neat solvent[6].
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An MF between 0.85 and 1.15 confirms that the assay is free from severe ion suppression, validating the integrity of the analytical run.
LC-MS/MS IDMS workflow for absolute quantification of erythritol.
References
1.[] BOC Sciences. "CAS 2230887-16-6 (Erythritol-[13C4])". Available at: 2.[1] Cleveland Clinic. "Sugar Substitute Erythritol Linked to Increased Cardiovascular Risk". Available at: 3.[2] NIH PubMed Central. "The artificial sweetener erythritol and cardiovascular event risk". Available at: 4.[3] American Diabetes Association. "Erythritol as a Potential Causal Contributor to Cardiometabolic Disease: A Mendelian Randomization Study". Available at: 5.[8] EGUsphere. "Quantification of 21 sugars in tropospheric particulate matter by ultra-high-performance liquid chromatography tandem mass spectrometry". Available at: 6.[5] DigitalCommons@UNL. "Recent Analytical Methods for the Analysis of Sweeteners in Food: A Regulatory Perspective". Available at: 7.[6] MDPI. "Workflow for the Quantification of Soluble and Insoluble Carbohydrates in Soybean Seed". Available at: 8.[7] ResearchGate. "Method of Quantitative Analysis by HPLC and Confirmation by LC-MS of Sugar Alcohols in Foods". Available at:
Sources
- 1. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 2. The artificial sweetener erythritol and cardiovascular event risk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. egusphere.copernicus.org [egusphere.copernicus.org]
